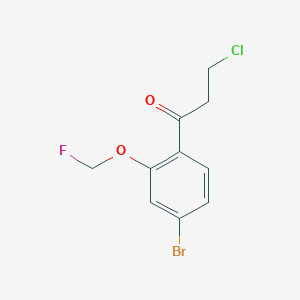
1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone group
Preparation Methods
The synthesis of 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluoromethoxy-substituted benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity to these targets, influencing biological pathways and exerting desired effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one include:
4-Bromo-2-fluorobiphenyl: Lacks the propanone group but shares the bromine and fluorine substitutions on the phenyl ring.
4-Bromo-2-fluoro-1,1’-biphenyl: Another similar compound with a biphenyl structure.
1-(4-Bromo-2-(methoxy)phenyl)-3-chloropropan-1-one: Similar structure but with a methoxy group instead of a fluoromethoxy group.
The uniqueness of this compound lies in its specific combination of halogen and methoxy substitutions, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrClFO2 |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
1-[4-bromo-2-(fluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO2/c11-7-1-2-8(9(14)3-4-12)10(5-7)15-6-13/h1-2,5H,3-4,6H2 |
InChI Key |
WMEMFDOAUXTBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCF)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















